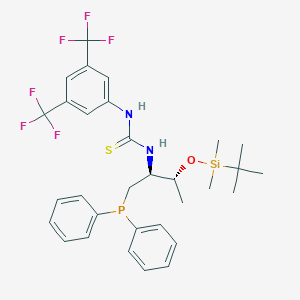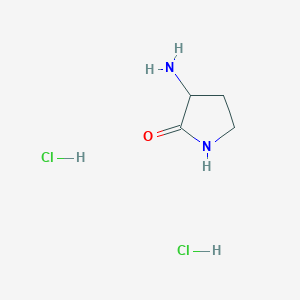
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It appears as a crystalline solid with no specific color or odor described
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of octahydro-7-indolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(octahydro-7-indolizinyl)-, methyl ester
- Carbamic acid, N-(octahydro-7-indolizinyl)-, ethyl ester
- Carbamic acid, N-(octahydro-7-indolizinyl)-, propyl ester
Uniqueness
Carbamic acid, N-(octahydro-7-indolizinyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features and chemical properties. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15-7-4-5-11(15)9-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
Clave InChI |
YIVXJELHZWCTOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN2CCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


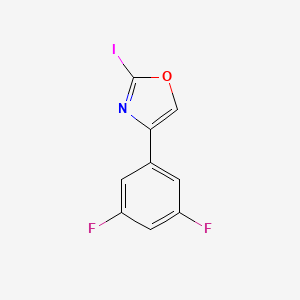
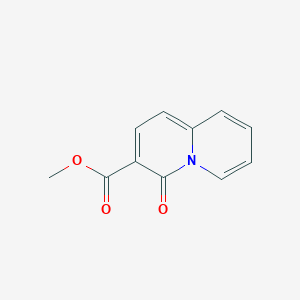
![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)

![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)
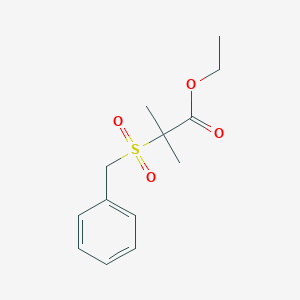
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
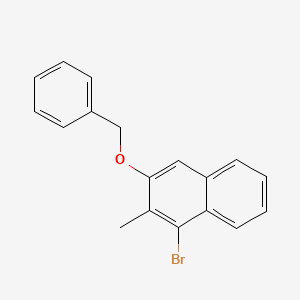

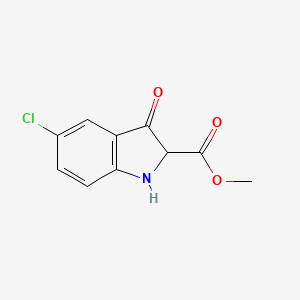
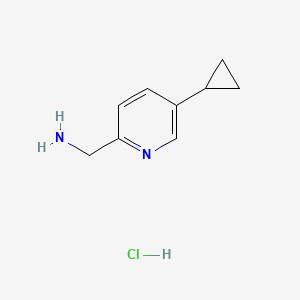
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
